molecular formula C11H14O2 B13817638 10-Methoxyspiro[4.5]deca-6,9-dien-8-one

10-Methoxyspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B13817638
M. Wt: 178.23 g/mol
InChI Key: ZFUJSWHOKWAQKP-UHFFFAOYSA-N
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Description

10-Methoxyspiro[45]deca-6,9-dien-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexadienone and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . Another method involves the cascade radical 1,6-addition/cyclization of para-quinone methides .

Industrial Production Methods

While specific industrial production methods for 10-Methoxyspiro[4

Chemical Reactions Analysis

Types of Reactions

10-Methoxyspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.

    Substitution: Substitution reactions, particularly involving the methoxy group, can yield a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced spirocyclic compounds.

Scientific Research Applications

10-Methoxyspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over the alternative 1,2-shift by oxygen . This rearrangement can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methoxyspiro[45]deca-6,9-dien-8-one is unique due to its methoxy group and the specific arrangement of its spirocyclic structure

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

10-methoxyspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C11H14O2/c1-13-10-8-9(12)4-7-11(10)5-2-3-6-11/h4,7-8H,2-3,5-6H2,1H3

InChI Key

ZFUJSWHOKWAQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=CC12CCCC2

Origin of Product

United States

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